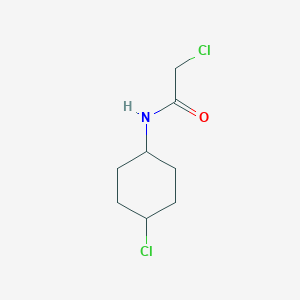![molecular formula C17H28N2O B7928031 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928031.png)
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is an organic compound with a complex structure that includes a benzyl group, an ethyl group, and a cyclohexylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethylamine to form benzyl-ethylamine. This intermediate is then reacted with cyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce simpler amines.
Scientific Research Applications
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar structure and are known for their biological activity.
Pyridazines and Pyridazinones: These heterocyclic compounds have similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-19(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)18-12-13-20/h3-7,16-18,20H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAXXWCZCDXQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927953.png)
![N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927960.png)
![N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B7927961.png)
![N-{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B7927967.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7927983.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7927991.png)
![[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928003.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928014.png)
![2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928020.png)
![2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928024.png)
![2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928042.png)

![2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928051.png)
![2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928066.png)
